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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-1,10-

phenanthroline

Cat. No.: B171792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and characterization of 2-(4-Bromophenyl)-1,10-phenanthroline, a heterocyclic

organic compound of interest in various fields of chemical and biomedical research.

Core Structural and Physical Properties
2-(4-Bromophenyl)-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a rigid

tricyclic heteroaromatic system. The key structural feature is the substitution of a 4-

bromophenyl group at the 2-position of the phenanthroline core. This substitution significantly

influences the molecule's electronic properties, steric hindrance, and potential for further

functionalization.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-1,10-phenanthroline
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Property Value

CAS Number 149054-39-7

Molecular Formula C₁₈H₁₁BrN₂

Molecular Weight 335.20 g/mol

Appearance White to light yellow powder

Melting Point 187 - 189 °C

Synthesis
The primary and most effective method for the synthesis of 2-(4-Bromophenyl)-1,10-
phenanthroline is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed

reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl

halides and organoboron compounds.

General Experimental Protocol: Suzuki-Miyaura
Coupling
The synthesis involves the reaction of a halogenated 1,10-phenanthroline, typically 2-chloro-

1,10-phenanthroline, with 4-bromophenylboronic acid in the presence of a palladium catalyst

and a base.

Key Reagents and Conditions:

Aryl Halide: 2-Chloro-1,10-phenanthroline

Organoboron Reagent: 4-Bromophenylboronic acid

Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0)

[Pd(PPh₃)₄] or a combination of a palladium(II) salt like Palladium(II) acetate [Pd(OAc)₂] with

a suitable phosphine ligand.

Base: An inorganic base is required to activate the boronic acid. Common choices include

sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
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Solvent: A mixture of an organic solvent and water is typically used. Common solvent

systems include toluene/water, dioxane/water, or dimethoxyethane (DME)/water.

Illustrative Reaction Scheme:

Reactants

Reagents

2-Chloro-1,10-phenanthroline

2-(4-Bromophenyl)-1,10-phenanthroline

4-Bromophenylboronic acid

Pd Catalyst (e.g., Pd(PPh3)4)

Base (e.g., Na2CO3)

Solvent (e.g., Toluene/H2O)

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Detailed Experimental Steps (Hypothetical Protocol based on similar reactions):

Reaction Setup: A reaction vessel is charged with 2-chloro-1,10-phenanthroline, 4-

bromophenylboronic acid, the palladium catalyst, and the base.

Solvent Addition: The solvent system is added, and the mixture is degassed with an inert gas

(e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
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Heating: The reaction mixture is heated to reflux for a period of several hours to overnight,

with the progress monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic

layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl

acetate). The combined organic extracts are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is then purified, typically by column chromatography on silica

gel, to yield the pure 2-(4-Bromophenyl)-1,10-phenanthroline.

Spectroscopic Characterization
While specific experimental data for 2-(4-Bromophenyl)-1,10-phenanthroline is not readily

available in the public domain, the following sections describe the expected spectroscopic

features based on the analysis of similar substituted phenanthroline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the

phenanthroline core and the 4-bromophenyl substituent. The protons on the phenanthroline

ring will appear in the aromatic region (typically δ 7.5-9.5 ppm), with their chemical shifts and

coupling patterns influenced by the position of the substituent. The protons of the 4-

bromophenyl group will likely appear as two doublets in the aromatic region, characteristic of a

para-substituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 18 carbon atoms

in the molecule. The chemical shifts will be indicative of the electronic environment of each

carbon atom, with carbons attached to nitrogen and bromine atoms showing characteristic

shifts.

Infrared (IR) Spectroscopy
The IR spectrum of 2-(4-Bromophenyl)-1,10-phenanthroline would be characterized by

absorption bands corresponding to the various functional groups and structural features of the

molecule.
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Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Assignment

3100-3000 C-H stretching (aromatic)

1620-1580 C=N stretching (phenanthroline ring)

1500-1400 C=C stretching (aromatic rings)

850-800
C-H out-of-plane bending (para-substituted

phenyl)

~1070 C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution

mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

The mass spectrum would also show a characteristic isotopic pattern for a bromine-containing

compound (approximately equal intensity for M and M+2 peaks).

Potential Applications and Signaling Pathways
While specific studies on the biological activity of 2-(4-Bromophenyl)-1,10-phenanthroline
are limited, substituted 1,10-phenanthroline derivatives are known to exhibit a wide range of

biological activities, making this compound a molecule of interest for drug discovery and

development.

Potential Areas of Investigation:

Anticancer Activity: Phenanthroline derivatives have been shown to act as intercalating

agents with DNA and can inhibit enzymes such as topoisomerases, leading to cancer cell

death. The introduction of the 4-bromophenyl group could modulate this activity.

Antimicrobial and Antiviral Activity: The ability of phenanthrolines to chelate metal ions is

crucial for the function of many enzymes in microorganisms. This property can be exploited

to develop novel antimicrobial and antiviral agents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b171792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Inhibition: The rigid, planar structure of the phenanthroline core makes it a suitable

scaffold for designing enzyme inhibitors.

Fluorescent Probes: The conjugated π-system of phenanthroline derivatives often results in

fluorescent properties. These compounds can be developed as fluorescent probes for

detecting metal ions or biomolecules.

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, 2-(4-Bromophenyl)-1,10-phenanthroline
could potentially interact with signaling pathways involved in cell proliferation, apoptosis, and

DNA damage response. For example, its ability to intercalate with DNA could trigger the DNA

damage response pathway, leading to the activation of proteins like ATM and p53.

2-(4-Bromophenyl)-
1,10-phenanthroline

DNA Intercalation

DNA Damage Response

ATM/ATR Kinases

p53 Activation

Apoptosis Cell Cycle Arrest
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Caption: A potential mechanism of action via DNA damage signaling.

Conclusion
2-(4-Bromophenyl)-1,10-phenanthroline is a synthetically accessible compound with

potential for a wide range of applications in medicinal chemistry and materials science. The

Suzuki-Miyaura coupling provides a reliable route for its synthesis. Further research is

warranted to fully elucidate its spectroscopic properties, crystal structure, and biological

activities to unlock its full potential in drug development and other scientific disciplines.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-
Bromophenyl)-1,10-phenanthroline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171792#structure-of-2-4-bromophenyl-1-10-
phenanthroline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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